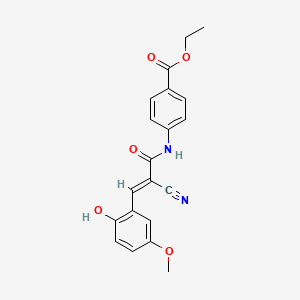

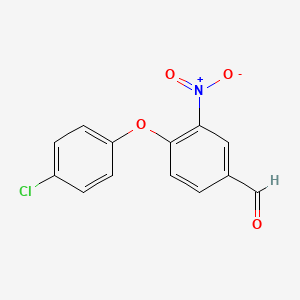

![molecular formula C22H27N5 B2559414 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877782-97-3](/img/structure/B2559414.png)

7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods . For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis process . The synthesis process was characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidine derivatives involve various processes . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The chemical structure related to 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been explored for its potential in antimicrobial applications. Studies on similar pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. For instance, the synthesis and application of new oxazole derivatives, which share a similar heterocyclic core, have demonstrated antimicrobial efficacy, suggesting a potential pathway for the development of antimicrobial agents from pyrazolo[1,5-a]pyrimidine compounds (Bakhite, Mohamed, & Abdel-rahman, 2007).

Anticancer and Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticancer and antitumor properties. The synthesis of enaminones as building blocks for substituted pyrazoles has led to compounds with significant antitumor and antimicrobial activities. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, pointing towards their applicability in developing novel anticancer agents (Riyadh, 2011).

Application in Dye Synthesis for Polyester Fibres

The heterocyclic structure of pyrazolo[1,5-a]pyrimidines has been utilized in the synthesis of disperse dyes for polyester fibers. This application demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in industrial chemistry, particularly in the development of new dyes with desirable fastness properties for textile applications (Rangnekar & Dhamnaskar, 1990).

Zukünftige Richtungen

The future directions for the research and development of pyrazolo[1,5-a]pyrimidine derivatives include the design, synthesis, and production of more potent and effective therapeutic agents to treat human diseases . This is based on the previous findings of biological effectiveness of pyrazolo[1,5-a]pyrimidine derivatives and the continuation of research programs for the synthesis of new compounds exhibiting biological activity .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like cdk4 and ark5) and inhibit their activity . This inhibition could lead to changes in the cell cycle and energy metabolism pathways, affecting the growth and proliferation of cells.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may affect the cell cycle and energy metabolism pathways . The downstream effects could include altered cell growth and proliferation, potentially leading to cell death in the case of cancer cells.

Result of Action

Similar compounds have been found to induce apoptosis (programmed cell death) in tumor cells at certain concentrations . This suggests that 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine might have similar effects.

Eigenschaften

IUPAC Name |

7-(4-cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5/c1-17-15-21(26-13-11-25(12-14-26)19-9-5-6-10-19)27-22(24-17)20(16-23-27)18-7-3-2-4-8-18/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNGTLTWSHKPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

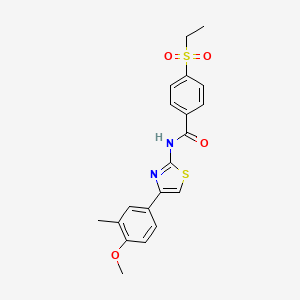

![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)

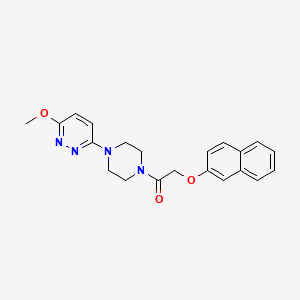

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)

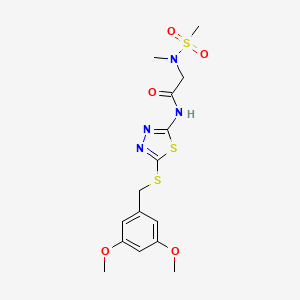

![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)

![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)

![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)